Sodium Ethanesulfinate

CAS No.: 20035-08-9

Cat. No.: VC2098833

Molecular Formula: C2H5NaO2S

Molecular Weight: 116.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20035-08-9 |

|---|---|

| Molecular Formula | C2H5NaO2S |

| Molecular Weight | 116.12 g/mol |

| IUPAC Name | sodium;ethanesulfinate |

| Standard InChI | InChI=1S/C2H6O2S.Na/c1-2-5(3)4;/h2H2,1H3,(H,3,4);/q;+1/p-1 |

| Standard InChI Key | UWIVVFQECQYHOB-UHFFFAOYSA-M |

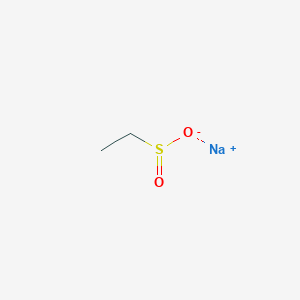

| SMILES | CCS(=O)[O-].[Na+] |

| Canonical SMILES | CCS(=O)[O-].[Na+] |

Introduction

Chemical Structure and Properties

Sodium Ethanesulfinate is an organosulfur compound with the chemical formula CH₃CH₂SO₂Na. It belongs to the family of sulfinate salts, characterized by the presence of the sulfinate group (-SO₂⁻) attached to an organic moiety, in this case, an ethyl group. The compound consists of an ethyl group bonded to a sulfur atom, which is further bonded to two oxygen atoms, with the negative charge balanced by a sodium cation.

Physical Properties

Sodium Ethanesulfinate typically appears as a white to light beige powder, similar to its methyl homolog. Based on the properties of related sulfinates, it is expected to be:

| Property | Characteristic |

|---|---|

| Physical Form | Powder |

| Color | White to light beige |

| Water Solubility | Soluble |

| Sensitivity | Air Sensitive & Hygroscopic |

| Melting Point | Approximately 230-235°C (with decomposition) |

Like Sodium Methanesulfinate, the compound is likely hygroscopic and sensitive to air oxidation, requiring storage under inert atmosphere conditions.

Chemical Reactivity

Sodium Ethanesulfinate functions as a nucleophile in various organic reactions. The sulfinate anion can act as a sulfur-centered nucleophile, making it valuable in the formation of carbon-sulfur bonds. Its reactivity is expected to be slightly reduced compared to Sodium Methanesulfinate due to the modest electron-donating effect of the additional methylene group.

Synthesis Methods

From Ethanesulfonyl Chloride

By analogy with the synthesis of Sodium Methanesulfinate, Sodium Ethanesulfinate can likely be prepared through the controlled reduction of ethanesulfonyl chloride in the presence of a sodium base:

CH₃CH₂SO₂Cl + 2NaOH → CH₃CH₂SO₂Na + NaCl + H₂O

This reaction would need to be conducted under carefully controlled conditions to prevent over-reduction to thiolates or oxidation to sulfonates.

From Ethanesulfonic Acid

Similar to the patent method described for methanesulfonic acid conversion, ethanesulfonic acid can be neutralized with sodium hydroxide to form the corresponding sulfinate salt:

CH₃CH₂SO₃H + NaOH → CH₃CH₂SO₂Na + H₂O

This reaction would require careful control of temperature and concentration to ensure selective formation of the sulfinate salt.

Applications and Uses

Organic Synthesis

Comparative Analysis with Related Compounds

Comparison with Sodium Methanesulfinate

Sodium Methanesulfinate has been more extensively studied and has documented applications in pharmaceutical synthesis, including its use in preparing cyclooxygenase-2 inhibitors .

Reactivity Differences

The additional carbon in the ethyl chain of Sodium Ethanesulfinate imparts subtle but significant differences in reactivity:

-

Slightly increased lipophilicity

-

Modestly decreased nucleophilicity

-

Enhanced steric bulk affecting reaction selectivity

-

Different metabolic profile in biological systems

These differences can be leveraged to fine-tune the properties of target molecules in pharmaceutical and materials science applications.

Synthesis Applications

Sulfonylation Reactions

Sodium Ethanesulfinate can participate in various sulfonylation reactions, particularly in the presence of oxidizing agents. By analogy with demonstrated reactions of Sodium Methanesulfinate, it can likely be used in:

-

α-Sulfonylation of β-dicarbonyl compounds

-

Synthesis of β-ketosulfones

-

Preparation of trifluoromethylated tertiary alcohols via reaction with α-trifluoromethylstyrenes

Research on Sodium Methanesulfinate has shown that iron(III)-based oxidants can enable selective sulfonylation of β-keto esters, with the selectivity regulated by solvent choice and reaction temperature . Similar reactivity patterns would be expected for Sodium Ethanesulfinate.

Visible-Light-Driven Chemistry

Based on documented photochemical reactions of sodium sulfinates, Sodium Ethanesulfinate may participate in visible-light-driven reactions:

-

Sulfonylation of α-trifluoromethylstyrenes to access densely functionalized CF₃-substituted tertiary alcohols

-

Radical-mediated C-H functionalization reactions

-

Photocatalytic coupling with aryl halides

These reactions potentially proceed through charge-transfer complexes between oxygen and the sulfinate group .

| Parameter | Recommendation |

|---|---|

| Storage Temperature | Room temperature, under inert atmosphere |

| Container Type | Tightly sealed, moisture-proof |

| Stability Concerns | Hygroscopic, oxidation-sensitive |

| Incompatibilities | Strong oxidizing agents, acids |

Proper personal protective equipment including gloves, eye protection, and respiratory protection when handling the powder form is recommended .

Analytical Methods

Identification and Characterization

The following analytical techniques are typically employed for characterization:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and possibly ¹⁷O)

-

Infrared (IR) spectroscopy to identify the characteristic sulfinate stretching vibrations

-

Mass spectrometry

-

Elemental analysis

Current Research Trends

Research on sulfinate chemistry has recently focused on:

-

Development of novel synthetic methodologies using sulfinates as building blocks

-

Exploration of photocatalytic and electrochemical transformations

-

Application in pharmaceutical synthesis, particularly for compounds containing C-S bonds

-

Investigation of biological activities of sulfinate derivatives

The visible-light-driven sulfonylation reactions reported for sodium sulfinates represent a promising direction for future research with Sodium Ethanesulfinate .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume